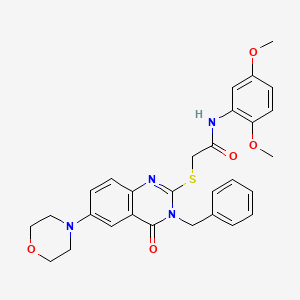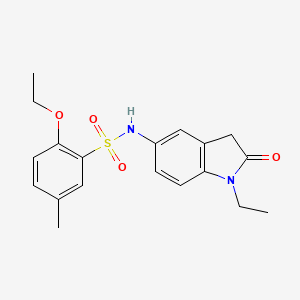
2-(4-Ethoxyphenyl)-1,3-thiazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the thiazole ring, possibly through a condensation reaction involving a thiol and a nitrile . The ethoxyphenyl group could be introduced through a substitution reaction, and the carboxylic acid could be formed through oxidation .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (phenyl and thiazole), an ether linkage (ethoxy group), and a carboxylic acid group. These groups could engage in various types of intermolecular interactions, including pi-stacking, hydrogen bonding, and dipole-dipole interactions .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the electron-rich aromatic rings and the electrophilic carbonyl group of the carboxylic acid. It could potentially undergo reactions such as electrophilic aromatic substitution on the phenyl ring, nucleophilic acyl substitution at the carboxylic acid, and reactions at the thiazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the polar carboxylic acid group could enhance its solubility in polar solvents, while the aromatic rings could facilitate interactions with nonpolar substances .Scientific Research Applications
Antioxidant and Anti-inflammatory Agents
Research focuses on the synthesis and pharmacological evaluation of novel benzofused thiazole derivatives, including 2-(4-Ethoxyphenyl)-1,3-thiazole-4-carboxylic acid, for their potential as antioxidant and anti-inflammatory agents. These compounds are synthesized through cyclocondensation reactions and evaluated for their in vitro antioxidant and anti-inflammatory activities. Certain derivatives have shown significant anti-inflammatory activity and potential antioxidant activity against reactive species. Molecular docking studies further support their potential as anti-inflammatory agents by identifying probable binding models. This indicates the promise of these derivatives as new anti-inflammatory and antioxidant agents, highlighting the importance of benzofused thiazole derivatives in the evaluation and development of therapeutic agents (Raut et al., 2020).
Biological Activity of Heterocyclic Systems
The biological activities of heterocyclic systems based on 1,3,4-thia(oxa)diazoles, including structures related to 2-(4-Ethoxyphenyl)-1,3-thiazole-4-carboxylic acid, are explored. These systems are considered crucial for expressing pharmacological activity due to their diverse pharmacological potential. The review examines the pharmacological activity of these heterocyclic systems, identifying them as significant structural components of biological agents with antimicrobial, anti-inflammatory, antitumor, antitubercular, and antiviral activities. The combination of 1,3,4-thiadiazole or 1,3,4-oxadiazole core with various heterocycles leads to a synergistic effect in many cases, emphasizing the potential of these scaffolds for developing new drug-like molecules (Lelyukh, 2019).
Synthesis and Transformation of Phosphorylated Derivatives
The synthesis and chemical and biological properties of 4-phosphorylated 1,3-azoles, including thiazoles, are systematized. This includes the exploration of various synthetic methods and the biological activity characterized by different types of activity such as insectoacaricidal, anti-blastic, sugar-lowering, anti-exudative, antihypertensive, and neurodegenerative. The review suggests that 4-phosphorylated derivatives of 1,3-azoles, by extension including structures related to 2-(4-Ethoxyphenyl)-1,3-thiazole-4-carboxylic acid, play a significant role in medicinal chemistry due to their wide range of biological activities, highlighting the importance of further exploring these compounds for therapeutic applications (Abdurakhmanova et al., 2018).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-(4-ethoxyphenyl)-1,3-thiazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3S/c1-2-16-9-5-3-8(4-6-9)11-13-10(7-17-11)12(14)15/h3-7H,2H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHHYXMCSEALDNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC(=CS2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Ethoxyphenyl)-1,3-thiazole-4-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(tert-butyl)-5-(2-(4-methoxyphenyl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2570151.png)
![N-(2-(6-((2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2570152.png)


![3-Chloro-2-{1-[(4-chlorophenyl)carbonyl]azetidin-3-yl}-5-(trifluoromethyl)pyridine](/img/structure/B2570156.png)
![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 4-(diethylamino)benzoate](/img/structure/B2570157.png)


![N-methyl-N-(2-((2-methylbenzo[d]thiazol-5-yl)amino)-2-oxoethyl)-1H-indole-3-carboxamide](/img/structure/B2570164.png)
![2-(4-methoxyphenyl)-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2570166.png)
![3-phenethyl-2-((3-(trifluoromethyl)benzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2570168.png)

![propyl 4-{[7-(2-amino-2-oxoethoxy)-2-methyl-4-oxo-4H-chromen-3-yl]oxy}benzoate](/img/structure/B2570170.png)